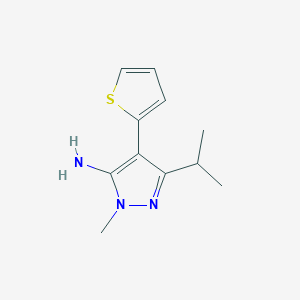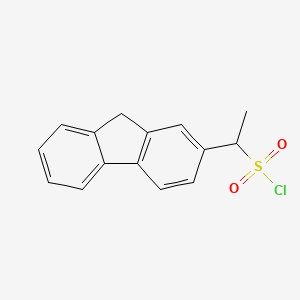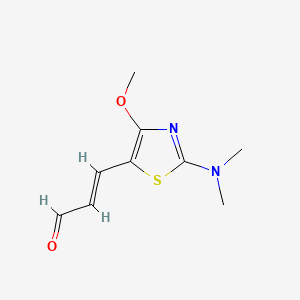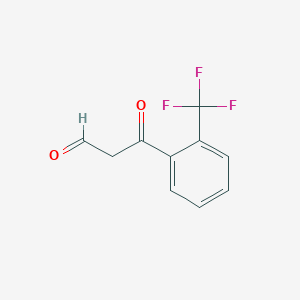
Potassium (1-(2-ethoxy-2-oxoethyl)cyclopropyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide is an organoboron compound that has gained attention in the field of synthetic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide typically involves the reaction of cyclopropylboronic acid with potassium trifluoroborate in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The general reaction scheme is as follows:
Cyclopropylboronic acid+Potassium trifluoroborate→Potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide
Industrial Production Methods
In an industrial setting, the production of potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and solvent composition.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes or reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in labeling and tracking biological molecules.
Medicine: Explored for its use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide involves the formation of reactive intermediates that facilitate the transfer of the boron moiety to the target molecule. The compound interacts with molecular targets through coordination with metal catalysts, enabling the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide
- Potassium [1-(2-ethoxy-2-oxoethyl)cyclopentyl]trifluoroboranuide
- Potassium [1-(2-ethoxy-2-oxoethyl)cyclohexyl]trifluoroboranuide
Uniqueness
Potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide is unique due to its cyclopropyl group, which imparts distinct reactivity and stability compared to its cyclobutyl, cyclopentyl, and cyclohexyl analogs. The smaller ring size of the cyclopropyl group results in higher ring strain, making it more reactive in certain chemical transformations.
Propriétés
Formule moléculaire |
C7H11BF3KO2 |
|---|---|
Poids moléculaire |
234.07 g/mol |
Nom IUPAC |
potassium;[1-(2-ethoxy-2-oxoethyl)cyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF3O2.K/c1-2-13-6(12)5-7(3-4-7)8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
Clé InChI |
KRDLTRXWMANLSF-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1(CC1)CC(=O)OCC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


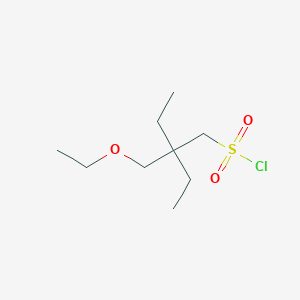
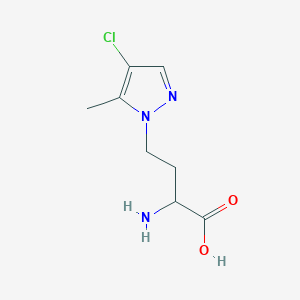
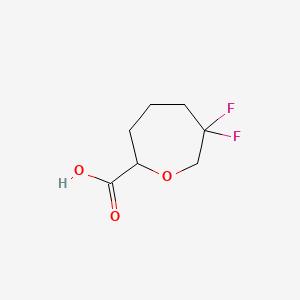
![5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B13623671.png)

![3-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B13623693.png)

![6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13623699.png)
